molecular formula C17H15N3O4 B5611117 ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5611117
M. Wt: 325.32 g/mol
InChI Key: RPUNTRRDTVIFGB-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors. For instance, the reaction of 2-aminopyrimidine with ethyl acetoacetate under acidic conditions can yield the desired pyrazolo[1,5-a]pyrimidine intermediate. This intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to form the benzoyloxy derivative. Finally, the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid completes the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, where nucleophiles such as amines or thiols can replace the benzoyloxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzoyloxy moiety.

Mechanism of Action

The mechanism of action of ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, reduction of oxidative stress, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Ethyl 4-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • Ethyl 2-(benzoyloxy)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyloxy group at the 2-position and the methyl group at the 7-position of the pyrazolo[1,5-a]pyrimidine core differentiates it from other similar compounds. This unique structure contributes to its specific interactions with molecular targets and its potential therapeutic applications .

Properties

IUPAC Name

ethyl 2-benzoyloxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-3-23-17(22)13-10-18-14-9-15(19-20(14)11(13)2)24-16(21)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUNTRRDTVIFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)OC(=O)C3=CC=CC=C3)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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